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The identification of RNA-RNA interactions is crucial for understanding the intricate regulatory

networks within cells and for the development of novel RNA-targeted therapeutics. High-

throughput methods, such as SHAPE-JuMP which utilizes the crosslinking reagent trans-bis-

isatoic anhydride (TBIA), have revolutionized our ability to map these interactions on a

transcriptome-wide scale. However, the validation of these computationally or experimentally

inferred interactions is a critical step to confirm their biological relevance and to obtain

quantitative insights into their binding dynamics.

This guide provides a comprehensive comparison of various experimental techniques available

for validating RNA-RNA interactions, with a focus on their principles, protocols, and the

quantitative data they generate. We will explore established methods and modern biophysical

approaches that serve as robust alternatives and complementary techniques to TBIA-based

methodologies.

Comparative Overview of Validation Methods
The choice of a validation method depends on several factors, including the nature of the RNA-

RNA interaction, the desired level of quantification, and the experimental context (in vivo vs. in

vitro). Below is a summary of commonly used techniques, highlighting their key features.
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Method Principle Throughput
Quantitative
Output

In vivo / In
vitro

Resolution

SHAPE-

JuMP (TBIA)

Chemical

crosslinking

of proximal

2'-hydroxyl

groups,

followed by

reverse

transcription

and

sequencing

to identify

deletions

marking

interaction

sites.[1][2][3]

High

Semi-

quantitative

(deletion

frequency)

In vitro
Near-

nucleotide

Psoralen-

based

(PARIS/SPLA

SH)

In vivo

photocrosslin

king of

uridines in

base-paired

regions,

followed by

ligation and

sequencing

of chimeric

RNAs.[3][4]

[5]

High

Semi-

quantitative

(read counts)

In vivo Nucleotide

Electrophoreti

c Mobility

Shift Assay

(EMSA)

Separation of

RNA-RNA

complexes

from free

RNA on a

non-

denaturing

Low Binding

affinity (Kd),

stoichiometry

In vitro Complex

level
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gel based on

differences in

electrophoreti

c mobility.[6]

[7][8]

Size-

Exclusion

Chromatogra

phy with

Multi-Angle

Light

Scattering

(SEC-MALS)

Separation of

molecules by

size, followed

by light

scattering to

determine

absolute

molecular

weight and

assess

complex

formation.[9]

[10][11]

Low

Molecular

weight,

stoichiometry,

size

In vitro
Complex

level

Analytical

Ultracentrifug

ation (AUC)

Measurement

of the

sedimentatio

n rate of

molecules in

a centrifugal

field to

determine

their size,

shape, and to

characterize

complex

formation.[12]

[13][14]

Low

Sedimentatio

n coefficient,

stoichiometry,

binding

affinity (Kd)

In vitro
Complex

level

Microscale

Thermophore

sis (MST)

Measurement

of the

directed

movement of

Medium Binding

affinity (Kd)

In vitro Complex

level

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://bio-protocol.org/en/bpdetail?id=967&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC4396942/
https://www.jove.com/v/54863/an-optimized-protocol-for-electrophoretic-mobility-shift-assay-using
https://pubmed.ncbi.nlm.nih.gov/33877609/
https://www.wyatt.com/library/application-notes/an1616-sec-mals-method-for-characterizing-mrna.html
https://wyattfiles.s3-us-west-2.amazonaws.com/literature/app-notes/sec-mals-biopolymers/AN1616-SEC-MALS-method-for-characterizing-mRNA.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10958623/
https://en.wikipedia.org/wiki/Analytical_ultracentrifugation
https://www.beckman.com/resources/technologies/analytical-ultracentrifugation/experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


molecules in

a microscopic

temperature

gradient to

quantify

binding

events.[15]

[16][17]

Quantitative Data from Validation Experiments
The following tables present example quantitative data obtained from the validation of RNA-

RNA interactions using the discussed techniques. These examples illustrate the type of data

generated and how it can be used to confirm and characterize interactions identified by high-

throughput methods.

Table 1: Determination of Binding Affinity (Kd) by Microscale Thermophoresis (MST)

Interacting
RNAs

Labeled
Partner

Ligand Reported Kd Reference

sRNA41 and 5'

UTR of mRNA-

MM2089

sRNA41
5' UTR of

mRNA-MM2089
~100 nM [16]

RRE RNA and

Rev peptide
Rev peptide RRE RNA 4.8 nM [16]

RRE RNA and

Neomycin
RRE RNA Neomycin 1.5 µM [16]

SAM-I riboswitch

and SybrGold

(dye)

SAM-I riboswitch SybrGold 85.3 nM [18]

Table 2: Characterization of RNA-RNA Complexes by Biophysical Methods
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Interacting
RNAs

Method
Measured
Parameter

Value
Interpretati
on

Reference

Eubacterium

rectale intron

RNA and RT

domain

SEC-MALS

Molecular

Weight of

Complex

194 kDa

Formation of

a tetrameric

protein-RNA

complex

[19]

EPO and

fLuc mRNA
SEC-MALS

Molecular

Weight

273 kDa and

619 kDa

Corresponds

to the

expected

molecular

weights of the

individual

mRNA

molecules

[11]

Protein-RNA

Complex
AUC

Sedimentatio

n Coefficient

(s)

Varies

Provides

information

on the size

and shape of

the complex

[12][14]

Experimental Workflows and Signaling Pathways
Visualizing the experimental workflows can aid in understanding the principles and procedural

steps of each validation method.

SHAPE-JuMP (TBIA) Workflow

Folded RNA Add TBIA Crosslinker Crosslinked RNA Reverse Transcription
(Jumping Polymerase) cDNA with Deletions High-Throughput

Sequencing
Bioinformatic Analysis

(Deletion Mapping)
Identified RNA-RNA

Interactions

Click to download full resolution via product page

Caption: Workflow of SHAPE-JuMP for identifying RNA-RNA interactions.
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Caption: A general workflow for the validation of RNA-RNA interactions.

Detailed Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a widely used in vitro technique to detect and quantify RNA-RNA interactions.

RNA Preparation: Synthesize the two interacting RNA molecules in vitro. One of the RNAs is

typically labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.[6][20]

Binding Reaction: Incubate the labeled RNA (at a constant, low concentration) with varying

concentrations of the unlabeled RNA partner in a suitable binding buffer. The buffer
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conditions (e.g., salt concentration, pH) should be optimized to facilitate the interaction.

Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel. The

gel matrix allows for the separation of the larger RNA-RNA complex from the smaller,

unbound labeled RNA.[7]

Detection: Visualize the labeled RNA using autoradiography (for radioactive labels) or a

fluorescence imager.

Quantification: Quantify the band intensities corresponding to the free and bound RNA. The

fraction of bound RNA is plotted against the concentration of the unlabeled RNA to determine

the equilibrium dissociation constant (Kd).[8]

Microscale Thermophoresis (MST)
MST is a powerful biophysical technique for quantifying biomolecular interactions in solution.

[15][16][17]

Labeling: One of the interacting RNA molecules is labeled with a fluorescent dye.

Sample Preparation: A series of dilutions of the unlabeled RNA partner (ligand) is prepared.

A constant concentration of the fluorescently labeled RNA is added to each dilution.

Capillary Loading: The samples are loaded into glass capillaries.

MST Measurement: The capillaries are placed in the MST instrument. A microscopic

temperature gradient is induced by an infrared laser, and the movement of the fluorescent

molecules along this gradient is monitored.[17]

Data Analysis: The change in thermophoresis upon binding is measured. The data are

plotted against the ligand concentration, and the resulting binding curve is fitted to determine

the dissociation constant (Kd).[16]

Psoralen Analysis of RNA Interactions and Structures
(PARIS)
PARIS is a high-throughput method to identify RNA-RNA interactions in vivo.
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In vivo Crosslinking: Treat living cells with a psoralen derivative (e.g., 4′-

aminomethyltrioxsalen, AMT) and expose them to UV-A light (365 nm). This induces covalent

crosslinks between uridines in base-paired regions of RNA.[3][4][5]

RNA Isolation and Fragmentation: Isolate total RNA and partially digest it to a desired size

range.

2D Gel Electrophoresis: Separate the RNA fragments using two-dimensional gel

electrophoresis to enrich for crosslinked duplexes.

Proximity Ligation: Ligate the ends of the crosslinked RNA fragments to create a single

chimeric RNA molecule.

Reverse Crosslinking and Library Preparation: Reverse the psoralen crosslinks with UV-C

light (254 nm) and prepare a cDNA library for high-throughput sequencing.

Sequencing and Data Analysis: Sequence the chimeric cDNAs and map the reads back to

the transcriptome to identify the interacting RNA partners.[5]

Conclusion
The validation of RNA-RNA interactions identified by high-throughput methods like TBIA-based

SHAPE-JuMP is an indispensable step in RNA biology research. While SHAPE-JuMP provides

valuable information on RNA structure and proximity, complementary techniques are required

to confirm direct interactions and to quantify their biophysical properties. The methods outlined

in this guide, ranging from the low-throughput but highly quantitative EMSA and biophysical

techniques to other high-throughput in vivo crosslinking methods, provide a toolkit for

researchers to rigorously validate and characterize RNA-RNA interactions. The choice of

method will depend on the specific research question, but a multi-faceted approach, combining

different techniques, will ultimately provide the most comprehensive understanding of the

complex world of RNA interactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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